![molecular formula C11H17NO B12313636 3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol It is a derivative of propanol, featuring an amino group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol typically involves the reaction of 4-methylbenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-amino-1-propanol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is an amine.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propionic acid
- 2-Amino-1-propanol
- 4-Methylbenzylamine
Uniqueness
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the propanol backbone, as well as the methyl-substituted phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-5,11,13H,6-8,12H2,1H3 |
InChI Key |
UIMGYZUPZCXHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


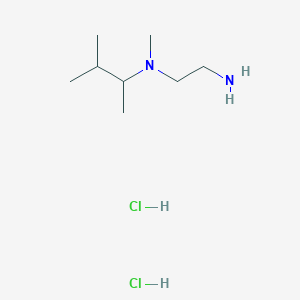

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)
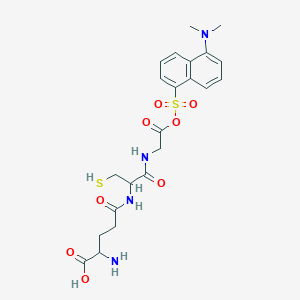
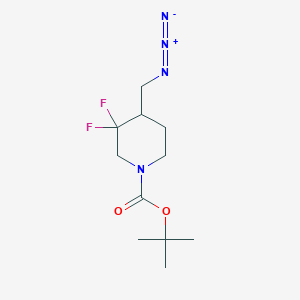
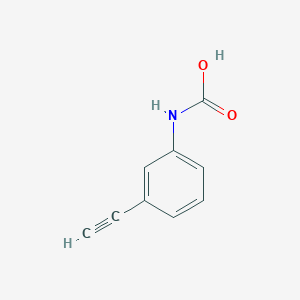
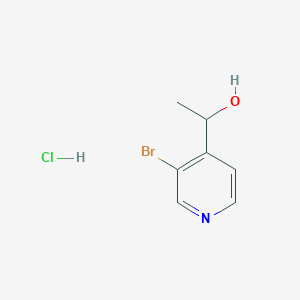
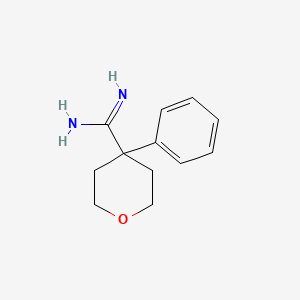
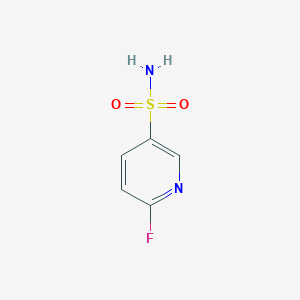
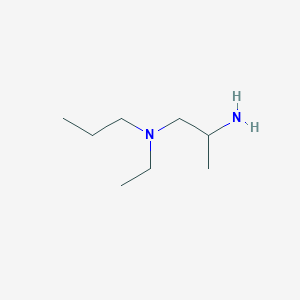
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
amine](/img/structure/B12313645.png)
